3-(1-Methylpyrazol-3-yl)-1-phenylprop-2-yn-1-one
Overview
Description
3-(1-Methylpyrazol-3-yl)-1-phenylprop-2-yn-1-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a phenyl group and a prop-2-yn-1-one moiety attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpyrazol-3-yl)-1-phenylprop-2-yn-1-one typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by the reaction of hydrazine derivatives with α,β-unsaturated aldehydes or ketones. For instance, the reaction of 1-methylhydrazine with an appropriate α,β-unsaturated ketone can yield the desired pyrazole ring .
-
Attachment of the Phenyl Group: : The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the pyrazole ring is treated with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
-
Formation of the Prop-2-yn-1-one Moiety: This can be achieved through a Sonogashira coupling reaction, where the phenyl-substituted pyrazole is reacted with an appropriate alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpyrazol-3-yl)-1-phenylprop-2-yn-1-one undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products .
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the leaving groups attached to the pyrazole ring .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted pyrazoles.
Scientific Research Applications
3-(1-Methylpyrazol-3-yl)-1-phenylprop-2-yn-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 3-(1-Methylpyrazol-3-yl)-1-phenylprop-2-yn-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with multiple targets makes it a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
3-(1-Methylpyrazol-3-yl)-1-phenylprop-2-en-1-one: Similar structure but with a double bond instead of a triple bond in the prop-2-yn-1-one moiety.
3-(1-Methylpyrazol-3-yl)-1-phenylprop-2-ol: Similar structure but with an alcohol group instead of a carbonyl group.
Uniqueness
3-(1-Methylpyrazol-3-yl)-1-phenylprop-2-yn-1-one is unique due to the presence of the prop-2-yn-1-one moiety, which imparts distinct chemical reactivity and biological activity. The triple bond in the prop-2-yn-1-one moiety allows for additional chemical modifications and interactions, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-(1-methylpyrazol-3-yl)-1-phenylprop-2-yn-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-15-10-9-12(14-15)7-8-13(16)11-5-3-2-4-6-11/h2-6,9-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARGEMSQFSJZLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C#CC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.